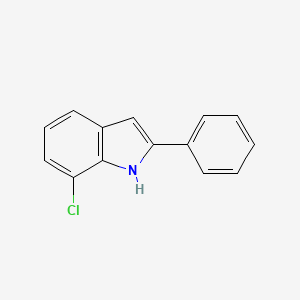

7-chloro-2-phenyl-1H-indole

Descripción general

Descripción

7-Chloro-2-phenyl-1H-indole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of 7-chloro-2-phenylacetophenone with phenylhydrazine hydrochloride under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The electron-rich indole ring facilitates electrophilic substitution, particularly at the 3-, 4-, and 6-positions.

Key Examples:

-

Nitration : Reacts with nitric acid (HNO₃) in acetic anhydride at 0–5°C to yield 3-nitro-7-chloro-2-phenyl-1H-indole.

-

Sulfonation : Treatment with fuming sulfuric acid introduces a sulfonic acid group at the 4-position.

Reaction Conditions:

| Reaction Type | Reagents/Conditions | Position Substituted | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0–5°C | 3-position | 72% | |

| Sulfonation | H₂SO₄ (fuming), 25°C, 2 h | 4-position | 65% |

Cross-Coupling Reactions

The chlorine atom at the 7-position participates in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (1 mol%) in dimethoxyethane (DME)/H₂O (3:1) at 80°C to form 7-aryl derivatives.

Buchwald-Hartwig Amination:

Coupling with primary/secondary amines using Pd₂(dba)₃ and Xantphos in toluene at 110°C replaces chlorine with amine groups.

Representative Data:

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 7-Cl-2-phenyl-1H-indole | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 7-phenyl-2-phenyl-1H-indole | 85% | |

| 7-Cl-2-phenyl-1H-indole | Morpholine | Pd₂(dba)₃/Xantphos | 7-morpholino-2-phenyl-1H-indole | 78% |

Oxidative Annulation with Alkenes/Alkynes

Rhodium-catalyzed oxidative annulation constructs polycyclic frameworks:

With Alkenes:

Reaction with ethyl acrylate under [Cp*RhCl₂]₂ (2.5 mol%), n-Bu₄NOAc (1 equiv.), and air in xylenes at 140°C yields pyrrolo[3,2,1-de]phenanthridines via C–H olefination/aza-Michael addition .

With Alkynes:

Diarylalkynes form indolo[2,1-a]isoquinolines under similar conditions .

Mechanistic Insights:

-

Step 1 : Rh(III)-catalyzed ortho-C–H activation of the phenyl group.

-

Step 2 : Alkene/alkyne insertion followed by intramolecular aza-Michael cyclization .

Performance Data:

| Substrate | Partner | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Cl-2-phenyl-1H-indole | Ethyl acrylate | Pyrrolo[3,2,1-de]phenanthridine | 89% | |

| 7-Cl-2-phenyl-1H-indole | Diphenylacetylene | I |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules:

7-Chloro-2-phenyl-1H-indole is utilized as a reagent in organic synthesis, facilitating the creation of more complex molecules. Its electrophilic nature allows it to participate in various chemical reactions, including:

- Electrophilic Substitution: The indole ring's electron-rich character enables it to undergo substitution reactions.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to new derivatives.

- Oxidation and Reduction Reactions: These processes can modify the compound to yield different functionalized products.

Biological Activities

Antimicrobial and Antiviral Properties:

Research indicates that this compound exhibits notable biological activities. Studies have demonstrated its potential against various pathogens:

- Antimicrobial Effects: The compound has shown effectiveness against Gram-positive bacteria, attributed to its lipophilic character which aids membrane permeation .

- Antiviral Activity: Investigations into its antiviral properties are ongoing, with promising results suggesting that it may inhibit viral replication pathways.

Cancer Research:

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, modifications of the indole structure have been tested for their efficacy against cancer cell lines such as HCT-116 (colon cancer) and others. These derivatives have demonstrated significant inhibitory effects on cancer cell proliferation .

Medicinal Chemistry

Drug Development:

this compound is being explored for its potential therapeutic applications. It serves as a scaffold for developing new drugs targeting specific diseases, particularly in:

- Inhibitors of Protein Kinases: Research has focused on using this compound to design inhibitors for DYRK1A and other kinases involved in cancer and neurodegenerative diseases. Its structural modifications have led to the identification of potent inhibitors with submicromolar activity .

Industrial Applications

Pharmaceuticals and Agrochemicals:

The compound is also valuable in industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Its versatility allows it to be incorporated into various formulations aimed at improving efficacy and safety profiles of drugs.

Mecanismo De Acción

The mechanism of action of 7-chloro-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects . The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

2-Phenyl-1H-indole: Lacks the chlorine atom at the seventh position, which may affect its reactivity and biological activity.

7-Bromo-2-phenyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.

5-Chloro-2-phenyl-1H-indole:

Uniqueness: 7-Chloro-2-phenyl-1H-indole is unique due to the specific positioning of the chlorine atom, which can significantly impact its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Actividad Biológica

7-Chloro-2-phenyl-1H-indole is a compound of significant interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a chlorine atom at the 7-position and a phenyl group at the 2-position of the indole ring. These structural features contribute to its interaction with various biological targets.

The mechanism of action for this compound involves its ability to bind to specific receptors and enzymes, modulating their activity. This compound has been shown to inhibit tubulin assembly, which is crucial for cell division, particularly in cancer cells. The binding affinity is influenced by the presence of the chlorine and phenyl groups, which enhance its specificity and potency against certain targets .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) cells. The compound's IC50 values in these studies indicate its effectiveness:

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 290 | MCF-7 (breast cancer) |

| 4-Chloro derivative | 260 | MCF-7 |

| 4-Fluoro derivative | 65 | MCF-7 |

These results highlight the compound's potential as a lead in anticancer drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

In addition to its antibacterial effects, this compound has shown promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in its anticancer activity, potentially by targeting viral enzymes or receptors involved in the viral life cycle .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various indole derivatives, including this compound, against cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The study concluded that modifications to the indole structure could enhance its anticancer potency further .

Case Study 2: Tubulin Assembly Inhibition

Another investigation focused on the role of this compound as a tubulin assembly inhibitor. The compound was found to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. The IC50 values for tubulin assembly inhibition were reported as follows:

| Compound | IC50 (μM) | Effect |

|---|---|---|

| This compound | 1.6 | Tubulin assembly inhibition |

This finding underscores the potential of this compound as an antitumor agent by targeting microtubule dynamics .

Propiedades

IUPAC Name |

7-chloro-2-phenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCITCNQWWFFQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.